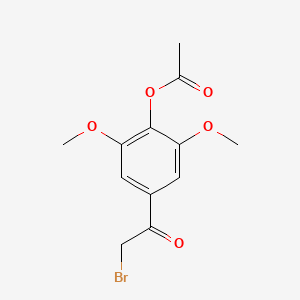

4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLCIZRXDSMYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545911 | |

| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28294-48-6 | |

| Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate as a chemical intermediate

An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate as a Chemical Intermediate

Executive Summary

4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its strategic combination of a reactive α-bromo ketone, a protected phenol, and electron-donating methoxy groups makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its reactivity and applications, particularly within the context of pharmaceutical research and drug development. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this intermediate's synthetic potential.

Introduction: A Multifunctional Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the development of complex molecular targets hinges on the availability of versatile and reactive chemical intermediates.[][2] α-Halo ketones, specifically α-bromoacetophenones, represent a critically important class of such intermediates.[3] Their utility stems from the presence of a highly electrophilic carbon adjacent to the carbonyl group, making them potent alkylating agents for a wide array of nucleophiles.

4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate belongs to this valuable class. It is derived from acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone), a naturally occurring phenolic compound.[4] The structure is distinguished by three key features:

-

The α-Bromo Ketone: The primary site of reactivity, enabling covalent bond formation with nucleophiles.

-

The Acetate Group: This serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions such as O-alkylation or electrophilic aromatic substitution on the ring during subsequent synthetic steps.

-

The Dimethoxy-Substituted Phenyl Ring: The two methoxy groups at the 3' and 5' positions are strong electron-donating groups, which can influence the reactivity of the aromatic ring and the overall electronic properties of molecules derived from this intermediate.

This combination of functional groups in a single, stable molecule provides chemists with a powerful tool for introducing the syringyl (4-hydroxy-3,5-dimethoxyphenyl) moiety into larger structures, a common motif in bioactive natural products and pharmaceutical agents.

Physicochemical Properties and Characterization

The precise properties of 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate are derived from its precursor, acetosyringone, and the subsequent modifications. A summary of the parent compound's properties provides a baseline for understanding the intermediate.

| Property | Data (for Acetosyringone Precursor) | Reference |

| CAS Number | 2478-38-8 | [4][5] |

| Molecular Formula | C₁₀H₁₂O₄ | [4][5] |

| Molecular Weight | 196.20 g/mol | [4][5] |

| IUPAC Name | 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | [4][6] |

| Melting Point | 117-122 °C | [6] |

| Appearance | Solid |

Note: The final bromo- and aceto-substituted product will have a higher molecular weight and different physical properties, such as melting point and solubility.

Structural Analysis: The introduction of the bulky bromine atom at the α-position and the conversion of the hydroxyl to an acetate group significantly alter the molecule's steric and electronic profile. The acetate group is a common and robust protecting group for phenols, easily installed with reagents like acetic anhydride and readily removed under mild basic or acidic conditions. The α-bromo group transforms the benzylic carbon into a potent electrophile, primed for nucleophilic substitution reactions.

Synthesis and Mechanistic Insights

The synthesis of 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate is a logical, multi-step process starting from the readily available acetosyringone. The overarching strategy involves first protecting the reactive phenolic hydroxyl group, followed by the selective bromination of the α-carbon of the ketone.

Caption: Synthetic workflow for the target intermediate.

Step 1: Acetylation of Acetosyringone

Causality: The phenolic hydroxyl group is acidic and its oxygen is nucleophilic. To prevent it from reacting with the brominating agent (which could lead to ring bromination or other side reactions) and to ensure that bromination occurs exclusively at the α-carbon of the ketone, it must be protected. Acetylation converts the phenol into an ester, which is stable under the acidic conditions typically used for α-bromination.

Step 2: α-Bromination of the Protected Ketone

Mechanism: The α-bromination of ketones in an acidic medium is a classic and well-understood reaction that proceeds through an enol intermediate.[7]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr in acetic acid), making the carbonyl carbon more electrophilic.

-

Enolization (Rate-Limiting Step): A base (e.g., water or acetate) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. The rate of this step is independent of the halogen concentration.[7]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated to yield the final product and regenerate the acid catalyst.

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the synthesis. Each step includes checkpoints for validation.

Materials:

-

4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone, ≥97%)[6]

-

Acetic Anhydride

-

Pyridine (or other suitable base)

-

Ethyl Acetate

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Sat. aq. solution)

-

Sodium Thiosulfate (aq. solution)

-

Magnesium Sulfate (anhydrous)

-

Standard laboratory glassware and safety equipment (fume hood, PPE)

Procedure:

Part A: Synthesis of 4'-Acetoxy-3',5'-dimethoxyacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of acetosyringone in 50 mL of ethyl acetate.

-

Acetylation: Add 1.2 equivalents of pyridine, followed by the slow, dropwise addition of 1.1 equivalents of acetic anhydride at room temperature.

-

Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetosyringone spot is consumed.

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate product, which can be purified by recrystallization if necessary.

-

Validation: The product can be confirmed by ¹H NMR (disappearance of the phenolic -OH peak, appearance of an acetyl -CH₃ peak around 2.3 ppm) and Mass Spectrometry.

-

Part B: Synthesis of 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate

-

Reaction Setup: Warning: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood. Dissolve the acetylated product from Part A in 50 mL of glacial acetic acid in a flask protected from light.

-

Bromination: Slowly add 1.05 equivalents of liquid bromine dissolved in a small amount of glacial acetic acid to the solution with vigorous stirring. A small amount of HBr can be added to catalyze the reaction.[7]

-

Monitoring: Stir at room temperature for 4-8 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor by TLC for the formation of the higher Rf product spot.

-

Workup: Carefully pour the reaction mixture into an ice-water slurry. If excess bromine remains, add a few drops of sodium thiosulfate solution until the color dissipates.

-

Isolation and Purification: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate.

-

Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H NMR (appearance of a singlet for the -COCH₂Br protons, typically around 4.4 ppm), and Mass Spectrometry (to confirm the correct mass and isotopic pattern for bromine).

-

Reactivity and Applications in Drug Development

The primary synthetic value of this intermediate lies in the reactivity of its α-bromo ketone moiety. It is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles.

Caption: Sₙ2 reactivity of the α-bromo ketone intermediate.

Key Applications:

-

Synthesis of Heterocycles: Reaction with binucleophiles, such as thioamides or amidines, can lead to the formation of thiazole and imidazole rings, respectively. These are common scaffolds in many pharmaceuticals.

-

Formation of α-Amino Ketones: Reaction with amines provides access to α-amino ketones, which are precursors to various biologically active molecules and can be reduced to form important amino alcohols.

-

Alkylation of Carbon Nucleophiles: Enolates and other carbanions can be alkylated to form new carbon-carbon bonds, extending the molecular framework.

-

Precursor to Complex Phenolic Compounds: After performing the desired alkylation, the acetate protecting group can be easily hydrolyzed to reveal the free phenol, which can then participate in further reactions or serve as a key pharmacophoric feature (e.g., a hydrogen bond donor).

While direct examples for this specific molecule are proprietary or deeply embedded in synthetic schemes, the utility of related bromoacetophenones as intermediates in synthesizing anti-inflammatory drugs, anticancer agents, and CNS stimulants is well-documented.[3][8] For instance, the related intermediate 4-acetoxy-3-acetoxymethyl-α-bromoacetophenone is a known precursor in the synthesis of the long-acting β2-adrenergic agonist, Salmeterol.[9] This highlights the established role of this class of compounds in constructing complex and valuable pharmaceutical agents.

Safety, Handling, and Storage

Safety:

-

Precursor (Acetosyringone): Classified as a skin and eye irritant. May cause respiratory irritation.[10]

-

α-Bromoacetophenones: This class of compounds is generally lachrymatory (tear-inducing) and should be handled with extreme care in a fume hood. They are potent alkylating agents and skin contact should be avoided.

-

Reagents: Bromine is highly toxic and corrosive. Acetic acid and pyridine are corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Handling:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Protect from moisture and light to prevent degradation. Long-term storage at reduced temperatures (-20°C) may be recommended for enhanced stability, similar to other complex bromo-intermediates.[9]

Conclusion

4'-Hydroxy-3',5'-dimethoxy-2-bromoacetophenone acetate is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry. Its synthesis is logical and achievable through standard laboratory techniques, and its well-defined reactivity provides a reliable handle for introducing a functionalized phenyl moiety into target molecules. For researchers in drug discovery, this intermediate offers a valuable tool for the synthesis of novel compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P

- Ma, G., et al. (2003). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Crystallographic Communications, E59, o579-o580. (Note: Sourced via ResearchGate, specific paper details provided in search snippet).

-

Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Justia Patents. (URL: [Link])

- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google P

-

Acetosyringone | C10H12O4 | CID 17198 - PubChem - NIH. (URL: [Link])

-

Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. (URL: [Link])

-

4-hydroxy-3-methyl acetophenone, 876-02-8 - The Good Scents Company. (URL: [Link])

-

Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone - Carl ROTH. (URL: [Link])

-

Structure-reactivity effects in the breakdown of hemiacetals of .alpha.-bromoacetophenone. Change in rate-limiting step for base catalysis | Journal of the American Chemical Society. (URL: [Link])

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. (URL: [Link])

-

Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC - NIH. (URL: [Link])

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - ResearchGate. (URL: [Link])

- WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google P

-

22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google P

Sources

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetosyringone | C10H12O4 | CID 17198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4'-Hydroxy-3',5'-dimethoxyacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. carlroth.com [carlroth.com]

The Bromoacetyl Group in Dimethoxyphenyl Acetate: A Technical Guide to Reactivity and Application

Abstract

The bromoacetyl group, a key functional moiety in organic synthesis, exhibits a well-defined and potent reactivity profile, particularly when incorporated into aromatic systems such as dimethoxyphenyl acetate. This guide provides an in-depth exploration of the chemical behavior of the bromoacetyl group within this specific molecular context. We will dissect the fundamental principles governing its reactivity, focusing on the interplay of electronic and steric effects. Detailed mechanistic insights into its primary mode of reaction—nucleophilic substitution—are presented, supported by established chemical theory. Furthermore, this document serves as a practical resource for researchers, offering detailed experimental protocols, data interpretation, and a discussion of its applications in the critical field of drug development and bioconjugation.

Introduction: The Bromoacetyl Group as a Versatile Chemical Tool

The bromoacetyl group is a powerful and versatile electrophilic functional group in the arsenal of synthetic chemists. Its utility stems from the presence of a carbon-bromine bond alpha to a carbonyl group, creating a highly reactive center susceptible to nucleophilic attack. This inherent reactivity makes it an invaluable tool for the formation of stable covalent bonds, a cornerstone of modern pharmaceutical and biochemical research. When appended to a dimethoxyphenyl acetate scaffold, the electronic properties of the aromatic ring system further modulate the reactivity of the bromoacetyl moiety, offering opportunities for fine-tuning its chemical behavior. This guide will illuminate the chemical principles that underpin the utility of bromoacetylated dimethoxyphenyl acetate, providing a comprehensive resource for its strategic deployment in complex synthetic endeavors.

Fundamental Principles of Reactivity

The reactivity of the bromoacetyl group is primarily dictated by the polarization of the carbon-bromine bond, which is significantly influenced by the adjacent carbonyl group. This section delves into the key factors that govern the electrophilic nature of the α-carbon.

Electronic Effects: The Role of the Carbonyl Group

The carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect polarizes the adjacent carbon-bromine bond, rendering the α-carbon electron-deficient and thus highly electrophilic. This enhanced electrophilicity makes the α-carbon a prime target for attack by a wide range of nucleophiles.[1][2]

The Influence of the Dimethoxyphenyl Acetate Moiety

The dimethoxyphenyl acetate portion of the molecule exerts a significant influence on the reactivity of the bromoacetyl group through a combination of inductive and resonance effects. The methoxy groups (-OCH₃) are electron-donating through resonance but electron-withdrawing inductively. The overall effect of substituents on an aromatic ring can alter the electron density of the entire molecule, which in turn can subtly influence the reactivity of the attached bromoacetyl group.[3][4] Generally, electron-donating groups on the phenyl ring can slightly decrease the reactivity of the bromoacetyl group by increasing the electron density of the overall system. Conversely, electron-withdrawing groups would enhance its reactivity.[5]

Steric Considerations

While electronic effects are paramount, steric hindrance can also play a role in modulating the reactivity of the bromoacetyl group. The accessibility of the electrophilic α-carbon to incoming nucleophiles is a critical factor. In the case of dimethoxyphenyl acetate, the steric bulk of the substituted phenyl ring is generally not significant enough to impede the approach of most common nucleophiles.

Reaction Mechanisms: A Focus on Nucleophilic Substitution

The predominant reaction pathway for the bromoacetyl group is the bimolecular nucleophilic substitution (S(_N)2) reaction.[2][6][7] This mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

The S(_N)2 Pathway: A Concerted Mechanism

The S(_N)2 reaction proceeds through a backside attack, where the nucleophile approaches the α-carbon from the side opposite to the bromine atom.[6][7] This leads to an inversion of stereochemistry if the α-carbon is a chiral center. The reaction is termed "bimolecular" because the rate-determining step involves both the substrate (bromoacetylated dimethoxyphenyl acetate) and the nucleophile.[7][8]

Caption: Generalized S(_N)2 mechanism at the bromoacetyl α-carbon.

Common Nucleophiles and Their Reactivity

A wide array of nucleophiles can participate in S(_N)2 reactions with the bromoacetyl group. The strength of the nucleophile is a key determinant of the reaction rate.[9][10]

-

Thiols (R-SH): Thiols are excellent nucleophiles for reacting with bromoacetyl groups, readily forming stable thioether linkages.[11][12] This reaction is highly efficient and is a cornerstone of bioconjugation chemistry.

-

Amines (R-NH₂): Primary and secondary amines are also effective nucleophiles, leading to the formation of N-alkylated products.

-

Carboxylates (R-COO⁻): Carboxylate anions can act as nucleophiles, although they are generally weaker than thiols and amines.

-

Hydroxide (OH⁻): While hydroxide is a strong nucleophile, its use can sometimes lead to side reactions, such as elimination, depending on the substrate and reaction conditions.

Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for a representative reaction: the alkylation of a thiol with bromoacetylated dimethoxyphenyl acetate.

Synthesis of Bromoacetylated Dimethoxyphenyl Acetate

The starting material can be synthesized by reacting the corresponding dimethoxyphenylacetic acid with a brominating agent, such as N-bromosuccinimide (NBS) under appropriate conditions, or by reacting dimethoxyphenylacetyl chloride with a source of bromide. A common method involves the reaction of a precursor ketone with bromine in an acidic medium.[13][14]

Protocol: Thiol Alkylation

Objective: To covalently link a thiol-containing molecule to bromoacetylated dimethoxyphenyl acetate.

Materials:

-

Bromoacetylated dimethoxyphenyl acetate

-

Thiol-containing compound (e.g., cysteine, glutathione, or a thiol-modified peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

-

Mass spectrometer for product characterization

Procedure:

-

Preparation of Reactants:

-

Dissolve the bromoacetylated dimethoxyphenyl acetate in a minimal amount of DMF or DMSO.

-

Dissolve the thiol-containing compound in PBS (pH 7.4). Degas the buffer with nitrogen or argon to prevent thiol oxidation.

-

-

Reaction Setup:

-

In the reaction vessel, add the solution of the thiol-containing compound.

-

While stirring, slowly add the solution of bromoacetylated dimethoxyphenyl acetate to the thiol solution. A typical molar ratio is 1.1 to 1.5 equivalents of the bromoacetyl compound to the thiol.

-

-

Reaction Conditions:

-

Maintain the reaction mixture at room temperature (20-25 °C).

-

Stir the reaction under an inert atmosphere (nitrogen or argon).

-

Monitor the progress of the reaction by HPLC. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by HPLC), the product can be purified directly by preparative HPLC.

-

The collected fractions containing the desired product are then lyophilized to obtain the final product as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

-

Data Presentation: Reaction Kinetics

The rate of the S(_N)2 reaction is dependent on the concentrations of both the bromoacetyl compound and the nucleophile.[15]

| Nucleophile | Relative Rate Constant (k_rel) | pH | Temperature (°C) |

| Cysteine | ~1000 | 7.4 | 25 |

| N-acetylcysteine | ~800 | 7.4 | 25 |

| Glutathione | ~600 | 7.4 | 25 |

| Primary Amine | ~100 | 8.5 | 25 |

Note: The relative rate constants are illustrative and can vary depending on the specific reaction conditions and the structure of the nucleophile. The reaction with thiols is significantly faster at neutral pH compared to amines, which require a slightly more basic pH for optimal reactivity.[11]

Applications in Drug Development and Bioconjugation

The predictable and efficient reactivity of the bromoacetyl group makes it a valuable tool in the development of novel therapeutics and bioconjugates.[16]

Covalent Inhibitors

The bromoacetyl group can be incorporated into small molecules designed to act as covalent inhibitors of enzymes. By positioning the bromoacetyl group to react with a nucleophilic amino acid residue (such as cysteine) in the active site of a target protein, a permanent, irreversible bond can be formed, leading to potent and long-lasting inhibition.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, the bromoacetyl group can serve as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to selective cell death. The stable thioether bond formed between a bromoacetyl linker and a cysteine residue on the antibody is a common strategy in ADC design.[17]

Peptide and Protein Labeling

The chemoselective reaction of the bromoacetyl group with thiols is widely used for the specific labeling of peptides and proteins at cysteine residues.[12][18][19] This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules for various biochemical and cellular studies.

Caption: A workflow for developing a targeted covalent inhibitor.

Conclusion

The bromoacetyl group, particularly when situated on a dimethoxyphenyl acetate framework, represents a highly valuable and versatile reactive moiety. Its reactivity is dominated by the S(_N)2 mechanism, allowing for predictable and efficient covalent bond formation with a range of nucleophiles, most notably thiols. This predictable reactivity, coupled with the potential for modulating its properties through the aromatic substituent pattern, has cemented its role in modern drug discovery and development. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the chemical potential of bromoacetylated compounds in their scientific pursuits.

References

-

Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2011). Journal of Physical Organic Chemistry. [Link]

-

Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 10(6), 1033-1043. [Link]

- Green, M., et al. (1992). Amino acid derivative and bromoacetyl modified peptides. WIPO (PCT)

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

van der Westhuizen, C. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study (Master's dissertation, University of Pretoria). [Link]

-

Kim, C. H., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1799534. [Link]

-

Bernatowicz, M. S., et al. (1990). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 189(1), 90-95. [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

-

Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594-1596. [Link]

-

Aksenov, A. V., et al. (2015). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 115(3), 1634-1680. [Link]

-

Li, X., et al. (2026). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. International Journal of Nanomedicine. [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. PubChem. [Link]

-

Kim, K. H., & Ryu, J. S. (2018). Alkylating Anticancer Drugs. In Pharmacogenomics in Drug Discovery and Development. IntechOpen. [Link]

-

Wikipedia. (n.d.). SN2 reaction. [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2009).

-

Bernatowicz, M. S., et al. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 189(1), 90-95. [Link]

-

Nichols, D. E., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. [Link]

-

Clinical and High-Dose Alkylating Agents. (n.d.). [Presentation]. [Link]

-

Chemistry - Simple & Short Notes. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. [Link]

-

Organic Syntheses Procedure. (n.d.). [Link]

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. [Link]

-

Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (2016). The Royal Society of Chemistry. [Link]

-

Al-Karawi, A. J. M., et al. (2007). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecular Diversity, 11(3-4), 225-231. [Link]

-

Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Chabner, B. A., & Longo, D. L. (2016). Alkylating Agents. Oncohema Key. [Link]

-

Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3937. [Link]

-

Scigine. (2020, September 10). Method to Conjugate Antibody and DNA | Bioconjugation [Video]. YouTube. [Link]

-

Purkh, S. (2023). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. International Journal of Scientific Research in Science and Technology, 10(4), 548-553. [Link]

-

Drugs.com. (n.d.). List of Alkylating agents. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]

-

Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]

-

Bragato, M., et al. (2020). Data enhanced Hammett-equation: reaction barriers in chemical space. Machine Learning: Science and Technology, 2(1), 015003. [Link]

-

5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). [Link]

-

The Organic Chemistry Tutor. (2020, May 16). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM [Video]. YouTube. [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN2 reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. purkh.com [purkh.com]

- 10. youtube.com [youtube.com]

- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 19. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate in Heterocyclic Synthesis

Foreword: Unlocking Heterocyclic Diversity from a Pre-functionalized Core

In the landscape of modern drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The art of their synthesis lies in the strategic selection of building blocks—reagents that offer not just a reactive handle, but also a pre-installed array of functional and structural features that can be predictably translated into the final product.

This guide delves into the synthetic utility of one such powerful, yet perhaps underutilized, building block: 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate . As an α-bromoacetophenone, it possesses the classic reactivity profile for a variety of cyclization strategies. However, its true value lies in the unique substitution pattern of the phenyl ring: two ortho-methoxy groups and a para-acetoxy group. These substituents are not mere spectators; they are active participants that modulate the reactivity of the electrophilic centers and offer latent functionalities for subsequent transformations. The methoxy groups, through their electron-donating mesomeric effect, can influence the regioselectivity of cyclization reactions, while the acetate ester provides a handle for further derivatization, such as conversion to a phenol.

This document is intended for the practicing researcher and drug development professional. It is not a mere recitation of synthetic procedures, but a deep dive into the chemical logic that underpins the use of this versatile building block. We will explore its synthesis, its application in the construction of key heterocyclic systems, and the mechanistic nuances that govern these transformations. Every protocol is presented with the intent of being a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. The Building Block: Characterization and Synthesis

Before embarking on its applications, a thorough understanding of the physical and chemical properties of this compound is paramount.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 28294-48-6 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₅ | [1] |

| Molecular Weight | 317.13 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | General knowledge |

| Melting Point | 126-127 °C | [1] |

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is a straightforward two-step process commencing from commercially available 2,6-dimethoxyphenol.

Step 1: Friedel-Crafts Acylation to 4-acetyl-2,6-dimethoxyphenyl acetate

The initial step involves the introduction of the acetyl group at the para-position of 2,6-dimethoxyphenol, followed by acetylation of the phenolic hydroxyl. A one-pot procedure is often employed.

-

Reaction: Friedel-Crafts acylation of 2,6-dimethoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by in-situ acetylation of the resulting phenol with acetic anhydride. The ortho-methoxy groups direct the acylation to the sterically less hindered para position.

Step 2: α-Bromination

The second step is the selective bromination of the methyl group of the acetyl moiety.

-

Reaction: The α-bromination of the ketone is typically achieved using a brominating agent such as bromine (Br₂) in a suitable solvent like acetic acid or methanol. The reaction proceeds via an enol or enolate intermediate.

Caption: Synthetic pathway to this compound.

II. Application in Benzofuran Synthesis: The Rap-Stoermer Condensation

Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of α-haloketones with salicylaldehydes, known as the Rap-Stoermer condensation, provides a direct entry into this important class of heterocycles.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the salicylaldehyde's phenolic hydroxyl group by a base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group in an SN2 fashion. The subsequent intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ketone attacks the aldehyde carbonyl. Finally, dehydration of the resulting aldol adduct yields the benzofuran ring.

Caption: Generalized mechanism for benzofuran synthesis.

Field-Proven Protocol: Synthesis of a Substituted 2-Aroylbenzofuran

While specific examples utilizing this compound are not abundant in the literature, the following protocol is based on established procedures for analogous α-bromoacetophenones and is expected to provide the desired benzofuran product.

Step-by-Step Methodology:

-

Deprotonation: To a solution of a substituted salicylaldehyde (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

SN2 Reaction: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

-

Cyclization and Dehydration: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the salicylaldehyde.

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

III. Quinoxaline Synthesis: A Gateway to Bioactive Scaffolds

Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The most common and straightforward synthesis of quinoxalines involves the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine. α-Haloketones serve as excellent precursors to α-dicarbonyl compounds or can react directly in a two-step, one-pot procedure.

Mechanistic Insights

The reaction of an α-bromoacetophenone with an o-phenylenediamine typically proceeds through an initial nucleophilic substitution of the bromine by one of the amino groups. The resulting α-aminoketone intermediate then undergoes an intramolecular cyclization via condensation between the remaining amino group and the ketone carbonyl. Subsequent oxidation of the dihydroquinoxaline intermediate, often by air, yields the aromatic quinoxaline product.

Caption: Generalized mechanism for quinoxaline synthesis.

Exemplary Protocol: Synthesis of a Substituted 2-Arylquinoxaline

The following protocol, adapted from general methods for the synthesis of quinoxalines from α-haloketones, is proposed for the reaction with this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Condensation: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by TLC. In many cases, the product precipitates out of the reaction mixture upon formation.

-

Isolation: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials and salts.

-

Purification: The crude quinoxaline derivative can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

IV. Thiazole Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. This reaction is known for its high yields and broad substrate scope.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoacetyl group, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step furnishes the aromatic thiazole ring.

Caption: Generalized mechanism for the Hantzsch thiazole synthesis.

A Practical Protocol: Synthesis of a 2-Aminothiazole Derivative

Using thiourea as the thioamide component in the Hantzsch synthesis with this compound is expected to yield a 2-aminothiazole derivative, a valuable scaffold in its own right.

Step-by-Step Methodology:

-

Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent, typically ethanol.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, often a hydrobromide salt, may precipitate. The free base can be obtained by neutralizing the reaction mixture with a base such as sodium bicarbonate solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

V. Conclusion and Future Outlook

This compound emerges as a highly promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its pre-functionalized aromatic core, featuring two ortho-methoxy groups and a para-acetoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of novel molecular architectures. The methodologies outlined in this guide for the synthesis of benzofurans, quinoxalines, and thiazoles, while based on established chemical principles, provide a solid foundation for the exploration of this reagent's full potential.

The future of research with this building block is rich with possibilities. The influence of the 2,6-dimethoxy substitution on the regioselectivity of reactions with unsymmetrical nucleophiles warrants further investigation. Moreover, the para-acetoxy group serves as a latent phenol, which can be unmasked post-cyclization to enable further derivatization and the construction of more complex molecular libraries. It is our hope that this technical guide will inspire and empower researchers to harness the synthetic power of this compound in their quest for the next generation of functional molecules.

VI. References

-

ARKIVOC. Reaction of 2-(α-bromoacetyl)-phenoxathiin with substituted o-, m-, or p-formyl-aroxides. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Phenolic Protecting Groups in the Synthesis of Hydroxylated Chalcones

Abstract

Hydroxylated chalcones are a pivotal class of compounds in medicinal chemistry and drug development, valued for their broad spectrum of biological activities.[1] Their synthesis, most commonly achieved via the Claisen-Schmidt condensation, presents a significant chemical challenge when free phenolic hydroxyl groups are present on the starting materials. The strongly basic conditions of this condensation are incompatible with the acidic nature of phenols, necessitating a robust protecting group strategy.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for phenols in chalcone synthesis. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of common protecting groups to empower researchers in the rational design and execution of their synthetic routes.

Introduction: The Chalcone Scaffold and the Phenol Protection Imperative

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as biosynthetic precursors to a vast array of other flavonoids.[3] Their core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[4] The biological activity of chalcones is often profoundly influenced by the substitution pattern on the aromatic rings, with hydroxyl groups playing a particularly crucial role in activities such as antioxidant and antimicrobial effects.[5]

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[6][7] However, when one or both of the aromatic precursors bear a phenolic hydroxyl group, the strongly basic reaction conditions (e.g., NaOH, KOH, NaH) lead to the deprotonation of the phenol to form a phenoxide.[2] This phenoxide can interfere with the desired reaction pathway, potentially leading to side reactions and reduced yields. Therefore, the temporary masking or "protection" of the phenolic hydroxyl group is a critical step to ensure the successful synthesis of hydroxylated chalcones.[2]

A successful protecting group strategy must adhere to several key principles:[8][9]

-

Ease of Introduction: The protecting group should be introduced efficiently and in high yield onto the phenolic hydroxyl group.

-

Stability: The protected phenol must be stable to the basic conditions of the Claisen-Schmidt condensation.

-

Orthogonality: The protecting group should be selectively removable under conditions that do not affect other functional groups in the chalcone product.[10]

-

High-Yielding Deprotection: The removal of the protecting group should proceed in high yield to afford the desired hydroxylated chalcone.

This guide will focus on three widely employed classes of phenol protecting groups that meet these criteria: Alkyl Ethers (Methoxymethyl and Benzyl ethers) and Silyl Ethers.

Strategic Selection of Phenolic Protecting Groups

The choice of a protecting group is not arbitrary; it is a strategic decision based on the overall synthetic plan and the specific functionalities present in the molecule.

Methoxymethyl (MOM) Ethers

Causality of Choice: MOM ethers are a popular choice due to their ease of introduction and their stability to a wide range of non-acidic conditions, including the strong bases used in the Claisen-Schmidt condensation.[11] Their removal under acidic conditions is generally clean and high-yielding.[5][12]

-

Protection Mechanism: The phenol is deprotonated with a non-nucleophilic base like sodium hydride (NaH) or diisopropylethylamine (DIEA) and then reacted with methoxymethyl chloride (MOM-Cl) or a less toxic alternative like dimethoxymethane in the presence of a Lewis acid.[11][13]

-

Deprotection Mechanism: The MOM ether is cleaved by treatment with acid (e.g., HCl in methanol), which protonates the ether oxygen, followed by elimination to form a hemiacetal that hydrolyzes to the phenol.[5]

Benzyl (Bn) Ethers

Causality of Choice: Benzyl ethers are highly robust and stable to both acidic and basic conditions, making them excellent choices for multi-step syntheses.[9] Their key advantage lies in their unique deprotection method: catalytic hydrogenolysis, which offers a mild and orthogonal approach to acid-labile protecting groups.

-

Protection Mechanism: Typically installed via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with benzyl bromide (BnBr).

-

Deprotection Mechanism: The benzyl C-O bond is cleaved by hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[14] This can be molecular hydrogen (H₂) or through catalytic transfer hydrogenation (CTH) using donors like 2-propanol or ammonium formate.[15][16]

Silyl Ethers (e.g., TBDMS, TIPS)

Causality of Choice: Silyl ethers, particularly bulkier variants like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer a distinct advantage due to their unique deprotection condition using a fluoride source.[17] This provides excellent orthogonality with both acid- and hydrogenolysis-labile groups. Their stability is tuned by the steric bulk on the silicon atom, with TIPS being more robust than TBDMS.[11]

-

Protection Mechanism: The phenol is reacted with a silyl chloride (e.g., TBDMS-Cl) in the presence of a mild base like imidazole in an aprotic solvent such as DMF.[11]

-

Deprotection Mechanism: The strong silicon-fluoride bond is exploited for deprotection.[17] Reagents like tetrabutylammonium fluoride (TBAF) in THF are highly effective and selective for cleaving the Si-O bond.

Comparative Analysis of Protecting Groups

| Protecting Group | Abbreviation | Protection Conditions | Stability | Deprotection Conditions | Key Advantages |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA, DCM or CH₂(OMe)₂, H⁺ | Stable to base, nucleophiles, and reductants. Labile to strong acid. | 10% HCl in MeOH[5] | Readily introduced; reliable acid-catalyzed removal. |

| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | Very stable to a wide range of conditions (acid, base, redox). | H₂, Pd/C, EtOH/THF[14] or Catalytic Transfer Hydrogenation.[15] | High stability; orthogonal deprotection via hydrogenolysis. |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | Stable to base and many nucleophiles. Labile to acid and fluoride. | TBAF, THF | Orthogonal deprotection with fluoride; mild conditions. |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | More stable to acid than TBDMS due to increased steric hindrance. | TBAF, THF | Increased stability over TBDMS; fluoride deprotection. |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

General Workflow

The overall strategy involves a three-step sequence: protection of the phenol, Claisen-Schmidt condensation to form the protected chalcone, and finally, deprotection to yield the desired hydroxylated chalcone.

Caption: General workflow for hydroxylated chalcone synthesis.

Protocol 1: MOM Protection of 4-Hydroxyacetophenone

Materials:

-

4-Hydroxyacetophenone

-

Diisopropylethylamine (DIEA)

-

Methoxymethyl chloride (MOM-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaCl (brine)

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA (1.5 eq) dropwise, followed by the slow addition of MOM-Cl (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to afford 4-(methoxymethoxy)acetophenone.

Protocol 2: Claisen-Schmidt Condensation

Materials:

-

4-(Methoxymethoxy)acetophenone (from Protocol 4.2)

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/v)

Procedure:

-

Dissolve 4-(methoxymethoxy)acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.

-

Cool the solution to 0 °C.

-

Add the NaOH solution dropwise with vigorous stirring. A precipitate may form.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to pH ~5-6.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude MOM-protected chalcone.

-

Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Protocol 3: MOM Deprotection to Yield 4'-Hydroxychalcone

Materials:

-

MOM-protected chalcone (from Protocol 4.3)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Suspend or dissolve the MOM-protected chalcone in methanol.

-

Add a catalytic amount of concentrated HCl (e.g., 5-10% of the total volume).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[5]

-

Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the final 4'-hydroxychalcone.

Caption: Key transformations in the synthesis of a hydroxylated chalcone.

Troubleshooting and Field-Proven Insights

-

Incomplete Protection: If protection is sluggish, ensure all reagents and solvents are anhydrous. The use of a stronger, non-nucleophilic base like NaH in THF can be beneficial for less reactive phenols.

-

Low Yield in Condensation: For sterically hindered substrates, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary, although it may require anhydrous conditions and lower temperatures.[2]

-

Side Reactions During Deprotection: If the chalcone product contains other acid-sensitive groups, MOM deprotection might not be suitable. In such cases, an orthogonal protecting group like a benzyl ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride) would be a superior strategic choice.

-

Isomerization to Flavanone: Under acidic deprotection conditions, chalcones can sometimes isomerize to the corresponding flavanones.[2] Careful control of reaction time and temperature is crucial. If this is a persistent issue, switching to a non-acidic deprotection method is advised.

Conclusion

The successful synthesis of hydroxylated chalcones is critically dependent on a well-designed and executed protecting group strategy. By understanding the chemical properties and the principles of orthogonality for different protecting groups like MOM, benzyl, and silyl ethers, researchers can navigate the challenges posed by the base-catalyzed Claisen-Schmidt condensation. The protocols and insights provided herein serve as a foundational guide, empowering scientists in the drug development field to efficiently access these valuable bioactive molecules.

References

-

Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health. [Link]

-

Alcohol Protecting Groups. University of Windsor. [Link]

-

Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]

-

Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]

-

Protecting Groups. University of California, Irvine. [Link]

-

Protecting Groups. Indian Institute of Technology Bombay. [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PubMed Central. [Link]

-

Claisen–Schmidt condensation. Wikipedia. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. ResearchGate. [Link]

-

A Comprehensive Review On Synthetic Strategies Of Chalcones. ResearchGate. [Link]

-

MOM Ethers. Organic Chemistry Portal. [Link]

- Deprotection method for phenolic hydroxyl group.

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Publications. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. [Link]

-

Silyl Ether Protecting Groups. Pearson. [Link]

-

Claisen-Schmidt Condensation. Cambridge University Press. [Link]

-

(PDF) The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. ResearchGate. [Link]

-

Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

-

New selective O-debenzylation of phenol with Mg/MeOH. Sciencemadness.org. [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

-

Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing. [Link]

-

The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers. [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

-

Techniques for Analysis of Plant Phenolic Compounds. PubMed Central. [Link]

-

Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12. YouTube. [Link]

-

Problem in chalcone synthesis. ResearchGate. [Link]

-

Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+. RSC Publishing. [Link]

-

Green methodologies in synthesis and natural product chemistry of phenolic compounds. Indian Academy of Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. chem.iitb.ac.in [chem.iitb.ac.in]

- 10. Protective Groups [organic-chemistry.org]

- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 12. MOM Ethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+ - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Managing the Reactivity of the Bromoacetyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using the bromoacetyl group in your experiments. This guide is structured to address common challenges and fundamental questions, ensuring you can manage its reactivity to prevent side reactions and achieve your desired outcomes with confidence.

Frequently Asked Questions (FAQs)

This section covers the foundational knowledge required to work effectively with bromoacetyl compounds. Understanding these core principles is the first step toward troubleshooting and optimizing your reactions.

Q1: What is the fundamental reaction mechanism of the bromoacetyl group?

The bromoacetyl group is a potent electrophile primarily used for alkylating nucleophiles. Its reactivity stems from the α-haloketone functional group. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[1] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the α-carbon, displacing the bromide ion and forming a stable covalent bond.[1]

This reaction results in the formation of a stable thioether linkage when reacting with sulfhydryl groups.[2]

Caption: SN2 alkylation of a sulfhydryl nucleophile by a bromoacetyl group.

Q2: Which amino acid residues react with the bromoacetyl group, and how can I achieve selectivity?

The high reactivity of the bromoacetyl group means it can potentially react with several nucleophilic amino acid side chains. However, their reaction rates are highly dependent on pH, which is the key to controlling selectivity. The primary targets, in descending order of reactivity, are Cysteine, Histidine, and Lysine.

-

Cysteine (-SH): The thiol group of cysteine is the most reactive nucleophile towards bromoacetyl groups under physiological conditions.[2][3] For optimal and selective reaction, the thiol must be in its deprotonated thiolate form (-S⁻). This is typically achieved at a pH slightly below or near the pKa of the thiol group (~8.3-8.6).

-

Histidine (Imidazole): The imidazole ring of histidine can be alkylated, but this reaction is generally much slower than with cysteine.[2] It becomes more competitive at neutral to slightly acidic pH (pH 6.0-7.0) where the cysteine is less reactive, but the reaction can take a very long time.[2]

-

Lysine (-NH₂): The primary amine of the lysine side chain is a potential nucleophile, but it must be deprotonated (-NH₂) to react. Given its high pKa (~10.5), this reaction only becomes significant at alkaline pH values (pH > 8.5-9.0).[4]

-

Methionine (Thioether): The thioether in methionine can also be alkylated, but this is a much slower side reaction compared to the others.

Key Causality: Selectivity is achieved by exploiting the different pKa values of the nucleophilic side chains. By controlling the reaction pH, you control the concentration of the more reactive, deprotonated form of each specific residue.

| Amino Acid | Nucleophilic Group | pKa | Optimal pH for Reaction | Relative Reactivity |

| Cysteine | Thiol/Thiolate (-SH) | ~8.5 | 7.5 - 8.5 | +++++ |

| Histidine | Imidazole | ~6.0 | 6.0 - 7.0 | ++ |

| Lysine | ε-Amino (-NH₃⁺) | ~10.5 | > 9.0 | + |

| N-terminus | α-Amino (-NH₃⁺) | ~8.0 | > 8.0 | + |

Q3: What are the best practices for handling and storing bromoacetyl compounds?

Proper handling and storage are critical to preserving the reactivity of your bromoacetyl-containing molecules and ensuring experimental reproducibility.

-

Moisture Sensitivity: Bromoacetyl groups are susceptible to hydrolysis. Bromoacetyl bromide, a common reagent, reacts violently with water.[5] While bromoacetylated molecules are more stable, they should still be protected from moisture. Store them in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: For long-term storage, keep bromoacetyl compounds at low temperatures, typically 2-8°C or -20°C, as specified by the manufacturer.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and strong oxidizing agents during storage.[6]

-

Light Sensitivity: While less of a concern than for iodoacetyl analogs, it is good practice to protect bromoacetyl compounds from light to prevent potential radical-mediated side reactions, especially during long-term storage.[2]

Troubleshooting Guide

This section is designed in a problem-and-solution format to directly address specific issues you might encounter during your experiments.

Problem 1: My reaction shows multiple spots on TLC/LC-MS, indicating a lack of selectivity.

A "messy" reaction is a common issue stemming from the high reactivity of the bromoacetyl group. The key is to diagnose the source of the side products.

Caption: Decision workflow for troubleshooting non-selective bromoacetyl reactions.

Possible Cause A: Incorrect pH

-

The "Why": As detailed in FAQ Q2, pH is the primary tool for controlling selectivity. If your pH is too high (e.g., pH 9.0) when targeting a cysteine, you will deprotonate lysine residues, leading to their alkylation.[4]

-

The Solution: Carefully prepare your buffers and verify the pH before starting the reaction. For selective cysteine modification, maintain the pH between 7.5 and 8.5.[2]

Possible Cause B: Nucleophilic Buffer Components

-

The "Why": Common buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are nucleophilic and can react with your bromoacetyl compound, consuming it and generating unwanted adducts.

-

The Solution: Always use non-nucleophilic buffers.

| Compatible Buffers | Incompatible Buffers (Nucleophilic) |

| Phosphate (PBS) | Tris |

| HEPES | Glycine |

| Bicarbonate/Carbonate | Any buffer with primary or secondary amines |

Possible Cause C: Hydrolysis

-

The "Why": In aqueous solutions, water can act as a nucleophile, hydrolyzing the bromoacetyl group to a hydroxyacetyl group. This process is slow at neutral pH but is accelerated at higher pH and over long reaction times.

-

The Solution: Use freshly prepared solutions of your bromoacetyl compound. Avoid unnecessarily long reaction times. Monitor the reaction progress and quench it as soon as the desired modification is complete.

Problem 2: My reaction yield is low, or the reaction doesn't proceed to completion.

Possible Cause A: Protonated Nucleophile

-

The "Why": The target nucleophile must be in its deprotonated, more reactive state. If the pH of your reaction is too far below the pKa of your target (e.g., trying to alkylate a cysteine at pH 6.0), the concentration of the reactive thiolate will be too low for the reaction to proceed efficiently.

-

The Solution: Increase the pH to be closer to the pKa of the target residue. For cysteine, a pH of 8.0-8.3 is often a good starting point.[2]

Possible Cause B: Intramolecular Cyclization or Polymerization

-

The "Why": If your peptide or protein contains both a bromoacetyl group and a free cysteine, intramolecular cyclization (if 1:1) or intermolecular polymerization can occur, consuming your starting material.[3][7]

-

The Solution: This is a concentration-dependent process. To favor intermolecular conjugation to a second molecule, use higher concentrations. To favor intramolecular cyclization, run the reaction under high dilution conditions. If this is an unwanted side reaction, one of the reactive partners must be protected.

Possible Cause C: Reagent Degradation

-

The "Why": As mentioned in FAQ Q3, bromoacetyl compounds can degrade if not stored properly. Hydrolysis from atmospheric moisture is a common culprit.

-

The Solution: Use fresh reagent or reagent that has been stored under anhydrous conditions. If in doubt, test the reagent on a small molecule with a known reactive thiol (e.g., glutathione) to confirm its activity.

Problem 3: How do I effectively stop (quench) the reaction?

Quenching is a critical step to prevent the bromoacetyl reagent from reacting with other components in subsequent steps (e.g., purification, other reagents, or cell media).

-

The "Why": Unreacted bromoacetyl groups will continue to alkylate any available nucleophiles. Adding a "quenching agent" — a small, highly reactive nucleophile in excess — rapidly consumes all remaining bromoacetyl compound.

-

The Solution: Use a small molecule thiol as a quenching agent. These are highly reactive and will scavenge any remaining electrophile.

| Quenching Agent | Typical Concentration | Notes |

| 2-Mercaptoethanol (BME) | 10-100 mM | Volatile with a strong odor. Use in a fume hood. |

| Dithiothreitol (DTT) | 10-50 mM | A strong reducing agent; may cleave disulfide bonds. |

| L-Cysteine | 20-100 mM | A simple and effective amino acid-based quencher. |

Experimental Protocols

Protocol 1: General Procedure for Selective Alkylation of a Cysteine-Containing Peptide

This protocol provides a starting point for conjugating a bromoacetyl-labeled molecule to a peptide.

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the peptide has existing disulfide bonds that need to be reduced, pre-treat with a reducing agent like TCEP and subsequently remove it via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the bromoacetyl-containing compound in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).

-

Reaction: Add the bromoacetyl solution dropwise to the stirring peptide solution. A typical starting molar excess is 1.5 to 5 equivalents of the bromoacetyl compound relative to the peptide.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C. Protect the reaction from light if using photosensitive compounds.[2]

-

Monitoring: Monitor the reaction progress by LC-MS or HPLC every 30-60 minutes to determine the optimal reaction time and avoid over-alkylation.

-

Quenching: Once the reaction is complete, add a quenching agent (e.g., L-cysteine to a final concentration of 50 mM) and stir for an additional 30 minutes.

-

Purification: Purify the resulting conjugate using standard methods such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Quenching Excess Bromoacetyl Reagent

This is a standalone protocol for safely neutralizing residual reactive bromoacetyl compounds in solution.

-

Prepare Quenching Solution: Prepare a stock solution of a suitable quenching agent, such as 1 M L-cysteine or 1 M 2-Mercaptoethanol, in a compatible buffer.

-

Cool the Reaction: If the main reaction was performed at an elevated temperature, cool it to room temperature in a water bath.

-

Add Quencher: Add the quenching solution to the reaction mixture to achieve a final concentration that is in large excess (e.g., 20-50 fold) of the initial bromoacetyl reagent concentration.

-

Incubate: Allow the quenching reaction to proceed for at least 30-60 minutes at room temperature with stirring.

-

Verification (Optional): To confirm complete quenching, a small aliquot can be tested with a thiol-sensitive colorimetric reagent like Ellman's reagent (DTNB) to ensure no free thiol from the quencher is being consumed.

References

- Green, G. D., & Robey, F. A. (Patent US5066716A). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

- Robey, F. A., & Fields, R. L. (Patent WO1992022318A1). Amino acid derivative and bromoacetyl modified peptides.

-

National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. [Link]

-

Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373–377. [Link]

-

Frisch, B., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 10(4), 645-651. [Link]

-